N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a trimethoxybenzamide moiety
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-5-10-25-15-8-6-14(7-9-15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQMSSXTFAEGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-(allyloxy)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of methoxy groups with other nucleophiles.
Scientific Research Applications
N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as an additive in various chemical processes
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-[4-(allyloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-(allyloxy)phenyl fluorosulfate: Contains a fluorosulfate group instead of the trimethoxybenzamide moiety.
Uniqueness
N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the allyloxy group and the trimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
N-[4-(Allyloxy)phenyl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a trimethoxybenzamide moiety and an allyloxy substituent. The structural formula is represented as follows:
Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit various biological activities, primarily through mechanisms such as:
- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis .
- Microtubule Destabilization : The mechanism of action often involves binding to the colchicine site on tubulin, leading to microtubule destabilization. This effect is crucial for the antiproliferative properties observed in cancer treatment .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence biological activity. For instance:
- Allyloxy Substitution : The presence of the allyloxy group enhances the compound's ability to induce apoptosis in cancer cells.
- Trimethoxy Group : The three methoxy groups on the benzene ring are essential for maintaining high antiproliferative activity.
Antiproliferative Studies
A study conducted on various derivatives of trimethoxybenzamide highlighted that those with specific substitutions exhibited enhanced activity against cancer cell lines. The findings suggest that:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 4d | 0.45 | G2/M phase arrest and apoptosis |
| 2d | 1.25 | Microtubule destabilization |
| 3d | 0.85 | Colchicine site binding |
In Vivo Studies
In vivo studies have shown promising results regarding the efficacy of this compound in animal models. Notably:
- Tumor Reduction : Animal models treated with this compound exhibited a significant reduction in tumor size compared to controls.
- Safety Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
